molecular formula C9H11Cl2N3O2 B1480738 6-(2-aminoethyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine-5,7-dione dihydrochloride CAS No. 2098033-17-9

6-(2-aminoethyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine-5,7-dione dihydrochloride

Cat. No.: B1480738
CAS No.: 2098033-17-9
M. Wt: 264.11 g/mol
InChI Key: XULNBWIZUBVDQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“6-(2-Aminoethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one dihydrochloride” is a unique chemical provided by Sigma-Aldrich . It is part of a collection of unique chemicals provided to early discovery researchers . The empirical formula for this compound is C9H13Cl2N3O .


Synthesis Analysis

A paper published in RSC Advances introduces a new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H . This method provided the desired products with moderate to good yields .


Molecular Structure Analysis

The molecular weight of this compound is 250.13 . The SMILES string representation of the molecule is O=C1C2=CC=CN=C2CN1CCN.Cl.Cl .


Chemical Reactions Analysis

The Kröhnke pyridine synthesis is a reaction in organic synthesis between α-pyridinium methyl ketone salts and α, β-unsaturated carbonyl compounds used to generate highly functionalized pyridines .


Physical and Chemical Properties Analysis

This compound is a solid . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Pyrrolidine Ring in Drug Discovery

The pyrrolidine ring, a key component of 6-(2-aminoethyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine-5,7-dione dihydrochloride, is extensively used in medicinal chemistry for developing compounds to treat human diseases. Its saturated scaffold allows for efficient exploration of pharmacophore space due to sp3-hybridization, contributing to the stereochemistry and increasing three-dimensional coverage through "pseudorotation". This review discusses the bioactive molecules with target selectivity characterized by the pyrrolidine ring, investigating the influence of steric factors on biological activity and the structure–activity relationship (SAR) of the compounds. It highlights the importance of stereogenicity and the spatial orientation of substituents in achieving different biological profiles due to varying binding modes to enantioselective proteins, guiding medicinal chemists in designing new pyrrolidine compounds with diverse biological profiles (Li Petri et al., 2021).

Heterocyclic Catalysts in Medicinal Chemistry

The review on the synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones) emphasizes the pyranopyrimidine core's significance as a key precursor in the medicinal and pharmaceutical industries due to its broad synthetic applications and bioavailability. It covers synthetic pathways employed for developing substituted derivatives using diversified hybrid catalysts, including organocatalysts, metal catalysts, and green solvents, focusing on the application of these catalysts in creating lead molecules with significant biological activities (Parmar et al., 2023).

Diketopyrrolopyrroles in Dye and Imaging Applications

Diketopyrrolopyrroles (DPPs), incorporating structures similar to this compound, are highlighted for their use as dyes in various applications, including high-quality pigments and fluorescence imaging. Their synthesis, reactivity, and optical properties are reviewed, underscoring the relationship between their structure and optical properties. The review demonstrates DPPs' ongoing significance in real-world applications due to their straightforward synthesis, stability, and near-unity fluorescence quantum yield (Grzybowski & Gryko, 2015).

Pyrazolo[3,4-b]pyridine in Kinase Inhibitors

The scaffold's utility in designing kinase inhibitors is discussed, focusing on its versatility in binding to kinases through multiple modes. Pyrazolo[3,4-b]pyridine, akin to the core structure of interest, binds to the hinge region of kinases, enabling the formation of potent and selective inhibitors. This review covers patents and articles that highlight its application in kinase inhibition, demonstrating the scaffold's potential in drug development and the advantages it offers, such as intellectual property benefits, activity, and synthetic flexibility (Wenglowsky, 2013).

Safety and Hazards

Sigma-Aldrich provides this product “as-is” and makes no representation or warranty whatsoever with respect to this product . The buyer assumes responsibility to confirm product identity and/or purity .

Properties

IUPAC Name

6-(2-aminoethyl)pyrrolo[3,4-b]pyridine-5,7-dione;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2.2ClH/c10-3-5-12-8(13)6-2-1-4-11-7(6)9(12)14;;/h1-2,4H,3,5,10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XULNBWIZUBVDQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=O)N(C2=O)CCN)N=C1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(2-aminoethyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine-5,7-dione dihydrochloride
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6-(2-aminoethyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine-5,7-dione dihydrochloride
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6-(2-aminoethyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine-5,7-dione dihydrochloride
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6-(2-aminoethyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine-5,7-dione dihydrochloride
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6-(2-aminoethyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine-5,7-dione dihydrochloride
Reactant of Route 6
6-(2-aminoethyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine-5,7-dione dihydrochloride

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